molecular formula C18H25N3O4S B2367641 N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1795213-32-9

N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No. B2367641
CAS RN: 1795213-32-9
M. Wt: 379.48
InChI Key: AHLACRBELXAQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Binding Studies

One of the scientific research applications of compounds related to N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide is in fluorescence binding studies with proteins like bovine serum albumin (BSA). Research by Meng et al. (2012) synthesized derivatives including (E)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)acrylamide, exploring their interactions with BSA through fluorescence and UV-vis spectral studies. These studies help in understanding the binding dynamics of novel compounds with proteins, which is crucial for drug development and biochemical research (Meng et al., 2012).

Synthesis and Anti-inflammatory Evaluation

Another application lies in the synthesis of novel compounds and evaluating their potential for anti-inflammatory activity. Rajasekaran et al. (1999) synthesized N-hydroxy methyl derivatives of related compounds and tested their anti-inflammatory activity. Such studies are significant in the development of new therapeutics for inflammatory diseases (Rajasekaran et al., 1999).

Antimicrobial Activity

Compounds structurally similar to N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide have also been investigated for their antimicrobial properties. Akbari et al. (2022) synthesized novel derivatives and assessed their antimicrobial activity, which is crucial for addressing antibiotic resistance and developing new antimicrobial agents (Akbari et al., 2022).

Histone Deacetylase Inhibition

Zhou et al. (2008) explored the use of related compounds as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are important in cancer research as they can induce cell cycle arrest and apoptosis in cancer cells. This research contributes to the development of novel anticancer drugs (Zhou et al., 2008).

properties

IUPAC Name

N-[4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]-3-methylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-4-18(23)20-14-7-8-17(13(2)12-14)26(24,25)19-10-9-16(22)15-6-5-11-21(15)3/h5-8,11-12,16,19,22H,4,9-10H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLACRBELXAQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=CC=CN2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.